molecular formula C8H7NO B034565 N-(2-Furanyl)pyrrole CAS No. 104792-12-3

N-(2-Furanyl)pyrrole

Cat. No.: B034565
CAS No.: 104792-12-3
M. Wt: 133.15 g/mol
InChI Key: PIEDMCUUVINKHS-UHFFFAOYSA-N
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Description

1-(2-Furyl)pyrrole is an organic compound with the molecular formula C8H7NO It consists of a pyrrole ring fused to a furan ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-furyl methyl ketoxime with acetylene under specific conditions. The reaction is typically carried out in an autoclave at temperatures ranging from 110°C to 130°C, with an initial acetylene pressure of 10-14 atm and a ketoxime to KOH ratio of 1:1 . This method yields a mixture of 1-(2-Furyl)pyrrole and its vinyl derivatives.

Industrial Production Methods: Industrial production of 1-(2-Furyl)pyrrole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of furylpyrrole oxides.

    Reduction: Formation of reduced furylpyrrole derivatives.

    Substitution: Formation of halogenated or nitro-substituted furylpyrroles.

Scientific Research Applications

1-(2-Furyl)pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)pyrrole involves its interaction with various molecular targets. The compound can undergo protonation at different sites depending on the conditions, leading to the formation of different protonated forms . These protonated forms can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(2-Furyl)pyrrole can be compared with other similar heterocyclic compounds, such as:

    2-(2-Furyl)pyrrole: Similar structure but different substitution pattern.

    2-(2-Thienyl)pyrrole: Contains a thiophene ring instead of a furan ring.

    3-Methyl-2-(2-furyl)-1-vinylpyrrole: Contains additional methyl and vinyl groups.

Uniqueness: 1-(2-Furyl)pyrrole is unique due to its specific fusion of pyrrole and furan rings, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

104792-12-3

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-(furan-2-yl)pyrrole

InChI

InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H

InChI Key

PIEDMCUUVINKHS-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=CC=CO2

Canonical SMILES

C1=CN(C=C1)C2=CC=CO2

Synonyms

1H-Pyrrole,1-(2-furanyl)-(9CI)

Origin of Product

United States

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